molecular formula C14H22N2O3 B119228 Esatenolol CAS No. 93379-54-5

Esatenolol

Número de catálogo: B119228
Número CAS: 93379-54-5
Peso molecular: 266.34 g/mol
Clave InChI: METKIMKYRPQLGS-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Esatenolol es un betabloqueante utilizado principalmente en el tratamiento de la hipertensión y el dolor de pecho asociado al corazón. Es el enantiómero (S) de atenolol, lo que significa que es una de las dos formas en espejo del compuesto. Los betabloqueantes como el this compound funcionan bloqueando los receptores beta-adrenérgicos en el corazón, lo que reduce la frecuencia cardíaca y la carga de trabajo .

Aplicaciones Científicas De Investigación

Esatenolol tiene una amplia gama de aplicaciones de investigación científica:

    Química: Se utiliza como compuesto modelo en estudios de interacciones de receptores beta-adrenérgicos y como patrón de referencia en química analítica.

    Biología: Se estudia por sus efectos en las vías de señalización celular y su papel en la modulación de la función cardíaca.

    Medicina: Se utiliza en la investigación clínica para evaluar su eficacia en el tratamiento de la hipertensión, la angina y otras afecciones cardiovasculares.

    Industria: Empleo en el desarrollo de nuevos betabloqueantes y otros fármacos cardiovasculares

Mecanismo De Acción

Esatenolol ejerce sus efectos uniéndose selectivamente a los receptores beta-1 adrenérgicos en el corazón. Esta unión bloquea la acción de las catecolaminas endógenas como la adrenalina y la noradrenalina, lo que lleva a una disminución de la frecuencia cardíaca y la contractilidad miocárdica. La reducción de la carga de trabajo del corazón ayuda a reducir la presión arterial y aliviar el dolor de pecho asociado con la angina .

Análisis Bioquímico

Biochemical Properties

Esatenolol plays a significant role in biochemical reactions. It interacts with beta receptors, which are proteins located within various cells, including those of the heart and blood vessels . The interaction between this compound and these receptors blocks the action of two hormones, noradrenaline and adrenaline, which increases the heart rate . By blocking these hormones, this compound reduces the heart rate and is therefore used to treat high blood pressure (hypertension) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways. Specifically, it inhibits the action of cyclic adenosine monophosphate (cAMP), an important molecule that is involved in many biological responses such as the regulation of glycogen, sugar, and lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to beta receptors on cells of the heart and blood vessels, blocking the binding of adrenaline and noradrenaline to these receptors. This prevents the increase in heart rate, blood pressure, and the force of heart contractions that would normally occur in response to adrenaline and noradrenaline .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the high-performance liquid chromatography method has been developed for the purpose of detecting and quantifying this compound in human plasma . This method has shown that this compound has a survival time of 5.4 minutes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de esatenolol implica varios pasos. Un método común comienza con la condensación de acetamida con ®-epiclorhidrina en presencia de hidróxido de sodio o hidróxido de litio. Esta reacción produce una mezcla de derivados de epoxipropano y cloropropanol. El producto deseado se puede obtener mediante acoplamiento directo con isopropilamina en metanol o mediante la reacción previa de la mezcla con hidróxido de sodio para dar (S)-epoxipropano, seguido de acoplamiento con isopropilamina .

Otro método implica el acoplamiento de nosilato de glicidilo con acetamida utilizando fluoruro de cesio en dimetilformamida. Este método también produce el derivado deseado de (S)-epoxipropano, que luego se acopla con isopropilamina .

Métodos de Producción Industrial

La producción industrial de this compound generalmente implica la síntesis a gran escala utilizando los métodos descritos anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, con un control cuidadoso de las condiciones de reacción para garantizar que se produzca el enantiómero deseado. El producto final se purifica utilizando técnicas cromatográficas para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

Esatenolol sufre varios tipos de reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir varios derivados de cetona y aldehído, mientras que la reducción puede producir derivados de alcohol .

Comparación Con Compuestos Similares

Compuestos Similares

Unicidad

This compound es único en su alta selectividad para los receptores beta-1 adrenérgicos, lo que minimiza sus efectos sobre los receptores beta-2 que se encuentran en los pulmones y otros tejidos. Esta selectividad reduce el riesgo de efectos secundarios como el broncospasmo, lo que lo convierte en una opción más segura para los pacientes con afecciones respiratorias .

Actividad Biológica

Esatenolol is a selective beta-1 adrenergic antagonist, primarily used in the management of hypertension and certain cardiac conditions. Its mechanism of action involves blocking beta-1 receptors in the heart, leading to decreased heart rate and myocardial contractility. This results in reduced cardiac output and overall blood pressure. Recent studies have explored its broader biological activities, including potential effects on metabolic pathways and interactions with other therapeutic agents.

This compound's primary action is through the inhibition of beta-1 adrenergic receptors. This selectivity minimizes side effects associated with non-selective beta-blockers, such as bronchoconstriction. The compound has been shown to:

  • Decrease heart rate : Reducing the frequency of cardiac contractions.
  • Lower blood pressure : Through vasodilation and reduced cardiac output.
  • Influence metabolic pathways : Emerging research suggests that this compound may interact with metabolic processes, particularly in the context of diabetes and obesity.

Case Study 1: Atenolol-Induced Sinus Node Dysfunction

A 65-year-old male patient experienced recurrent near-syncopal spells attributed to atenolol-induced sinus node dysfunction. His treatment regimen included increased doses of atenolol for hypertension, which led to significant bradycardia and hypotension. This case highlights the need for careful monitoring of heart rate and rhythm in patients receiving beta-blockers, especially at higher doses .

Case Study 2: Atenolol for Anxiety Disorders

In a preliminary study involving patients with anxiety disorders, 86% reported positive effects from atenolol treatment, with a significant number preferring it over propranolol. This suggests that this compound might have additional benefits beyond cardiovascular effects, potentially influencing psychological conditions .

Research Findings

Research has indicated various biological activities of this compound that extend beyond its cardiovascular applications:

  • Metabolic Effects : A study indicated that increased exposure to atenolol could adversely affect fasting glucose levels in patients, suggesting a potential link between beta-blocker therapy and metabolic syndrome .
  • Combination Therapy : A study demonstrated that combining atenolol with metformin enhanced the drug's efficacy against breast cancer cells by modulating pathways involved in angiogenesis and tumor growth .

Biological Activity Summary Table

Biological Activity Effect Source
Heart Rate ReductionDecreases heart rate by blocking beta-1 receptorsGeneral Mechanism
Blood Pressure LoweringReduces blood pressure through decreased cardiac outputGeneral Mechanism
Sinus Node DysfunctionCan cause bradycardia and hypotensionCase Study
Metabolic EffectsPotential adverse effects on glucose metabolismResearch Findings
Enhanced Cancer TreatmentIncreases efficacy of metformin against cancer cellsCombination Therapy

Propiedades

IUPAC Name

2-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKIMKYRPQLGS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239405
Record name Esatenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93379-54-5
Record name (-)-Atenolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93379-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esatenolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093379545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esatenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13443
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Esatenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESATENOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF757BOSR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In order to prevent the reaction of produced atenolol with the optically active glycidyl ether (4) it is preferable to add the optically active glycidyl ether (4) to isopropyl amine in a solvent. The removal of excess isopropyl amine by distillation gave desired (S)-atenolol (1). Preferably, the distillation is carried out at atmospheric pressure at the initial stages and under reduced pressure at later stages, keeping the reaction mass temperature below 60° to 70° C., through out the distillation process. The crude residue may be purified, if required, by dissolving it in 1N HCl, treating this solution with activated charcoal, filtering the charcoal followed by treatment of alkali to precipitate the product. Thus, the solid product was isolated by conventional method such as filtration to get (S)-atenolol (1) of optical purity of 98% ee and above. If, necessary, the optically active (S)-atenolol (1) may be crystallized from an appropriate solvent such as water, alcohols, such as methanol, ethanol, isopropyl alcohol, butanol etc., ethers, such as diethyl ether, methyl tbutyl ether, diisopropyl ether or ketones, such as acetone, ethyl methyl ketone, methyl isobutyl ketone etc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

20 μg (R,S)-atenolol is injected in 20 μl of the eluant acetonitrile/acetic acid (v/v, 93/7). k'R =1.18 k'S =2.34 α=2.0 RS =0.5
Quantity
20 μg
Type
reactant
Reaction Step One
[Compound]
Name
eluant
Quantity
20 μL
Type
solvent
Reaction Step Two
Name
acetonitrile acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esatenolol
Reactant of Route 2
Reactant of Route 2
Esatenolol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Esatenolol
Reactant of Route 4
Esatenolol
Reactant of Route 5
Reactant of Route 5
Esatenolol
Reactant of Route 6
Reactant of Route 6
Esatenolol
Customer
Q & A

Q1: How does (S)-Atenolol interact with its target and what are the downstream effects?

A1: (S)-Atenolol selectively binds to β1-adrenergic receptors, primarily found in the heart. [, , , ] This binding competitively inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. [, ] This antagonism leads to a decrease in heart rate and contractility, ultimately reducing blood pressure. [, , , , ]

Q2: Does (R)-Atenolol exhibit any β-blocking activity?

A2: Studies show that (R)-Atenolol does not contribute significantly to the β-blocking effect. [, ] While some research suggests minor blocking effects of (R)-Atenolol on vascular β2-adrenoceptors, it is (S)-Atenolol that primarily drives the therapeutic effect of the racemic drug. []

Q3: What is the molecular formula and weight of (S)-Atenolol?

A3: The molecular formula of (S)-Atenolol is C14H22N2O3, and its molecular weight is 266.338 g/mol. []

Q4: How is the chemical stability of the acetamido group in (S)-Atenolol?

A4: Research indicates that the acetamido group in (S)-Atenolol is relatively stable against dehydration but displays thermolability, particularly at high temperatures like those encountered in gas chromatography injection systems. []

Q5: What are the common approaches for the synthesis of enantiopure (S)-Atenolol?

A5:
Enzymatic Kinetic Resolution: This method uses enzymes, such as lipases from Pseudomonas fluorescens, Candida antarctica, or Candida rugosa, to selectively transform one enantiomer of a racemic mixture, leaving the desired enantiomer largely untouched. [, , , , , , ] This process typically involves transesterification reactions with an acyl donor like vinyl acetate. [, , , , , , ]
Preferential Crystallization: This method involves manipulating the crystallization conditions of atenolol salts to preferentially crystallize the desired (S)-enantiomer. []* Chiral Synthesis from (S)-Epichlorohydrin: This approach utilizes (S)-Epichlorohydrin as a starting material for a multi-step synthesis of (S)-Atenolol. [, ]

Q6: What factors influence the enantioselectivity of lipase-catalyzed kinetic resolution of (S)-Atenolol?

A6: Several parameters play a crucial role, including:* Choice of Lipase: Different lipase sources exhibit varying enantioselectivities. [, , , , , ]* Reaction Medium: Organic solvents like tetrahydrofuran are often used, and the choice of solvent can impact both reaction rate and enantioselectivity. [, , ]* Temperature: Temperature significantly influences enzyme activity and selectivity. [, ]* Acyl Donor: The choice of acyl donor, often vinyl acetate, can affect the reaction kinetics and yield. [, , ]* Substrate Concentration and Molar Ratio: These factors can influence the reaction rate and enantiomeric excess. [, ]

Q7: Have there been any studies exploring the use of computational chemistry in optimizing the synthesis or understanding the activity of (S)-Atenolol?

A7: While the provided abstracts do not delve into specific computational studies on (S)-Atenolol, one study explores the use of molecular imprinting to create polymers with selective binding for (S)-Atenolol. [] This approach utilizes computational design principles to create polymers with cavities that specifically recognize and bind to the target molecule. []

Q8: How do structural modifications to the Atenolol molecule affect its β-blocking activity?

A8: The (S)-enantiomer is primarily responsible for β-blocking activity. [, ] Modifications to the aromatic ring, the side chain length, or the substituents on the nitrogen can significantly influence the drug's potency and selectivity for β1-adrenoceptors. [, , ]

Q9: What formulation strategies have been explored to improve the delivery of (S)-Atenolol?

A9: One study investigates the development of (S)-Atenolol floating sustained-release matrix tablets using polymers like hydroxypropyl methylcellulose and sodium bicarbonate. [] This approach aims to control the drug's release profile, potentially enhancing its therapeutic efficacy and minimizing side effects. []

Q10: How does the pharmacodynamic response differ between (S)-Atenolol and racemic Atenolol?

A11: Research shows that (S)-Atenolol alone can elicit the same blood pressure-lowering effect as the racemic mixture, confirming that (S)-Atenolol is the primary contributor to the drug's therapeutic effect. [, , ]

Q11: What model systems have been used to study the efficacy of (S)-Atenolol?

A12: Several studies use exercise tolerance tests in humans to assess the effects of (S)-Atenolol on heart rate and blood pressure. [, ] Animal models, particularly rats, are also employed in pharmacokinetic and pharmacodynamic studies. []

Q12: What analytical techniques are commonly employed for the separation and quantification of (S)-Atenolol?

A13:* High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV or fluorescence detection, allows for the separation and quantification of (S)-Atenolol enantiomers in various matrices, including plasma, urine, and pharmaceutical formulations. [, , , , , , ] Chiral stationary phases, such as Chirex 3022 (S) or those based on α1-acid glycoprotein (AGP) or teicoplanin, are essential for enantiomeric separation. [, , , , , ]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique is helpful in studying the thermal stability and potential degradation products of (S)-Atenolol. [] * Thin-Layer Chromatography (TLC): This method, while less common, has been explored for separating (S)-Atenolol enantiomers using molecularly imprinted chiral stationary phases. []

Q13: How is the chiral purity of (S)-Atenolol determined?

A14: Enantiomeric excess (ee) is a crucial measure of chiral purity, often determined using chiral HPLC methods. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.